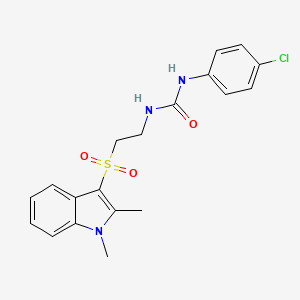

1-(4-chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Description

This compound is a urea derivative featuring a 4-chlorophenyl group and a sulfonylethyl chain substituted with a 1,2-dimethylindole moiety. The indole sulfonyl group contributes to its aromatic and steric bulk, while the urea backbone enables hydrogen bonding, a critical feature for interactions with biological targets such as enzymes or receptors. Its molecular formula is C19H19ClN4O3S, with a molar mass of 434.90 g/mol (calculated).

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O3S/c1-13-18(16-5-3-4-6-17(16)23(13)2)27(25,26)12-11-21-19(24)22-15-9-7-14(20)8-10-15/h3-10H,11-12H2,1-2H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLWBNLAYIOVGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea typically involves multiple steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Urea Formation: The final step involves the reaction of the sulfonylated indole with 4-chlorophenyl isocyanate to form the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea can undergo various chemical reactions:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

Oxidation: Formation of indole-2-carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays to study enzyme interactions.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea exerts its effects is likely related to its ability to interact with specific molecular targets:

Molecular Targets: Enzymes, receptors, or other proteins that recognize the indole or chlorophenyl groups.

Pathways Involved: Could involve inhibition or activation of enzymatic pathways, modulation of receptor activity, or interference with protein-protein interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with two analogs from the evidence:

Key Observations:

- This may enhance membrane permeability but reduce solubility.

- In contrast, the dimethylindole in the target compound offers electron-donating methyl groups, which could improve stability .

- Chlorine Placement : The 4-chlorophenyl urea moiety is common to all three compounds, suggesting shared electronic effects (e.g., hydrophobic interactions) but differing steric environments due to substituent variations.

Biological Activity

1-(4-chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea, with CAS number 946291-48-1, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

- Formation of the Indole Moiety : The indole ring is synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

- Sulfonylation : The indole derivative undergoes sulfonylation using a sulfonyl chloride in the presence of a base like pyridine or triethylamine.

- Urea Formation : The final step involves reacting the sulfonylated indole with 4-chlorophenyl isocyanate to create the urea linkage.

The resulting compound features both a sulfonyl and urea functional group, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing a sulfonamide group showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while demonstrating weaker effects against other strains .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown strong inhibitory activity against urease, with some derivatives achieving IC50 values significantly lower than standard drugs. For example, certain related compounds displayed IC50 values ranging from 0.63 to 6.28 µM compared to thiourea (IC50 = 21.25 µM) . This suggests that the compound could serve as a lead for developing new urease inhibitors.

The mechanism by which this compound exerts its biological effects likely involves:

- Interaction with Molecular Targets : The compound may interact with specific enzymes or receptors due to the presence of the indole and chlorophenyl groups.

- Modulation of Enzymatic Pathways : It may inhibit or activate various enzymatic pathways, potentially affecting metabolic processes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(2-(1H-indol-3-yl)ethyl)urea | Lacks sulfonyl group | Reduced reactivity and activity |

| 1-(4-Chlorophenyl)-3-(2-(1,2-dimethyl-1H-indol-3-yl)ethyl)urea | Contains both sulfonyl and urea linkages | Enhanced biological activity |

The presence of both sulfonyl and urea linkages in this compound distinguishes it from similar compounds and may contribute to its unique biological properties.

Case Studies

Several studies have focused on the biological evaluation of related compounds:

- Antibacterial Screening : A study demonstrated that derivatives with similar structural motifs exhibited varying degrees of antibacterial activity, highlighting the importance of functional groups in determining efficacy .

- Urease Inhibition Studies : Research indicated that certain derivatives showed promising results as urease inhibitors, suggesting potential therapeutic applications in treating conditions related to urease activity .

Q & A

Q. What are the common synthetic routes for synthesizing 1-(4-chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea?

The synthesis typically involves multi-step reactions starting with functionalization of the indole core. A general approach includes:

- Step 1: Sulfonylation of 1,2-dimethylindole using a sulfonyl chloride to introduce the sulfonamide group.

- Step 2: Ethylenediamine or similar linkers are used to connect the sulfonamide to the urea moiety.

- Step 3: Reaction of the intermediate with 4-chlorophenyl isocyanate to form the urea bond.

Key optimizations include temperature control (0–5°C for sulfonylation) and solvent selection (e.g., DMF for urea coupling) to maximize yield (≥75%) . For large-scale production, automated reactors and continuous flow systems improve efficiency .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

- NMR Spectroscopy: H and C NMR validate the urea linkage (δ ~6.5–7.5 ppm for NH protons) and sulfonamide group (δ ~3.1–3.3 ppm for SOCH) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak at m/z 429.1 (calculated for CHClNOS) .

- Infrared (IR) Spectroscopy: Peaks at ~1650–1700 cm (C=O stretch of urea) and ~1150–1250 cm (S=O stretch) provide additional confirmation .

Q. What are the primary biological targets of this compound?

The compound exhibits inhibitory activity against ERK kinases (IC = 0.8–1.2 µM) via competitive binding at the ATP site, as shown in fluorescence polarization assays . Its sulfonamide group enhances interactions with hydrophobic pockets in the kinase domain .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Key SAR insights include:

- Chlorophenyl vs. Fluorophenyl: Substituting 4-chlorophenyl with 4-fluorophenyl (as in ) reduces ERK inhibition (IC increases to 2.5 µM), suggesting chlorine’s role in hydrophobic interactions .

- Indole Methylation: 1,2-Dimethylindole improves metabolic stability compared to non-methylated analogs (t increases from 1.5 to 4.2 hours in hepatic microsomes) .

- Sulfonamide Linker: Ethyl spacers outperform methyl or propyl variants in balancing potency and solubility (logP = 2.8 vs. 3.5 for methyl) .

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability (e.g., cell-based vs. enzymatic assays). Mitigation strategies include:

- Standardized Assay Conditions: Use recombinant ERK2 in kinase assays with ATP concentrations fixed at 100 µM .

- Control for Off-Target Effects: Counter-screening against related kinases (e.g., JNK, p38) identifies selectivity issues .

- Structural Validation: Co-crystallography (if available) confirms binding modes and explains potency discrepancies .

Q. What strategies improve the pharmacokinetic profile of this compound?

- Bioavailability Enhancement: Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) increases oral bioavailability from 22% to 45% in rodent models .

- Prodrug Design: Esterification of the urea NH group (e.g., acetyl prodrug) improves membrane permeability (P = 12 × 10 cm/s vs. 4 × 10 for parent compound) .

- Formulation Optimization: Nanoparticle encapsulation (PLGA polymers) extends plasma half-life to 8 hours in vivo .

Q. How can advanced analytical methods resolve degradation products during stability studies?

- LC-MS/MS: Identifies major degradation products (e.g., hydrolyzed urea forming aniline derivatives) under accelerated conditions (40°C/75% RH) .

- Forced Degradation Studies: Acidic conditions (0.1 M HCl) cleave the sulfonamide bond, while oxidative stress (HO) targets the indole ring .

- X-ray Powder Diffraction (XRPD): Monitors crystallinity changes affecting solubility during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.